N'(1),N'(3)-Bis(4-nitrobenzylidene)malonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’(1),N’(3)-Bis(4-nitrobenzylidene)malonohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(3)-Bis(4-nitrobenzylidene)malonohydrazide typically involves the condensation reaction between malonohydrazide and 4-nitrobenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours, and the product is obtained by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’(1),N’(3)-Bis(4-nitrobenzylidene)malonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’(1),N’(3)-Bis(4-nitrobenzylidene)malonohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced to form corresponding hydrazines.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N’(1),N’(3)-Bis(4-nitrobenzylidene)malonohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and for the synthesis of metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N’(1),N’(3)-Bis(4-nitrobenzylidene)malonohydrazide involves its interaction with biological molecules. The compound can form complexes with metal ions, which can then interact with cellular components. The nitro groups can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dinitrobenzylidene)-3-chlorobenzenamine: Similar Schiff base with different substituents.
N’-Benzylidene-2-hydroxymethylbenzohydrazide: Another hydrazide derivative with different functional groups.
Uniqueness
N’(1),N’(3)-Bis(4-nitrobenzylidene)malonohydrazide is unique due to its specific structure, which includes two nitrobenzylidene groups attached to a malonohydrazide core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14N6O6 |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C17H14N6O6/c24-16(20-18-10-12-1-5-14(6-2-12)22(26)27)9-17(25)21-19-11-13-3-7-15(8-4-13)23(28)29/h1-8,10-11H,9H2,(H,20,24)(H,21,25)/b18-10+,19-11+ |
InChI Key |
OSMWJGYZAAJYFU-XOBNHNQQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.